![molecular formula C22H24NP B13807312 [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is a tertiary phosphine compound with the molecular formula C22H24NP and a molecular weight of 333.41 g/mol . This compound is known for its unique structure, which includes an ethyl group, a phenylethyl group, and two phenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents . The process begins with the preparation of the Grignard reagent, which is then reacted with the corresponding chlorophosphine to form the desired phosphine compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the ethyl or phenylethyl groups are replaced by other substituents.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis and material science.
Scientific Research Applications
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Contains two phenyl groups and is used in similar applications.
Ethylphosphine: A simpler phosphine with an ethyl group.
Uniqueness
[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine is unique due to its chiral center and the presence of both ethyl and phenylethyl groups. This structural diversity allows for greater flexibility in its applications and the formation of more complex and selective metal-ligand interactions .
Properties
Molecular Formula |
C22H24NP |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1S)-N-diphenylphosphanyl-N-ethyl-1-phenylethanamine |
InChI |
InChI=1S/C22H24NP/c1-3-23(19(2)20-13-7-4-8-14-20)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/t19-/m0/s1 |
InChI Key |
RFZQRSJJXVNEJW-IBGZPJMESA-N |
Isomeric SMILES |
CCN([C@@H](C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(C(C)C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
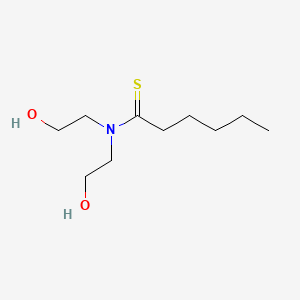
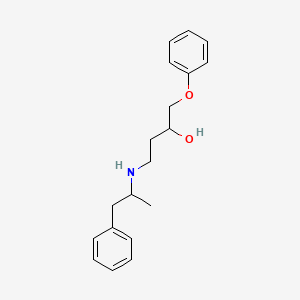
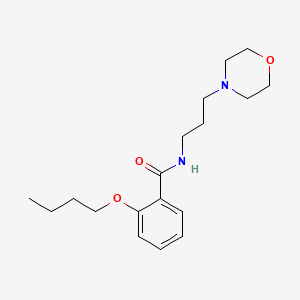
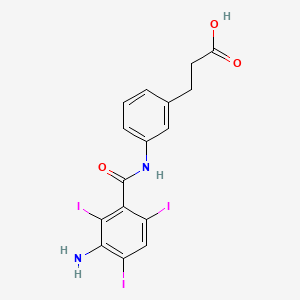
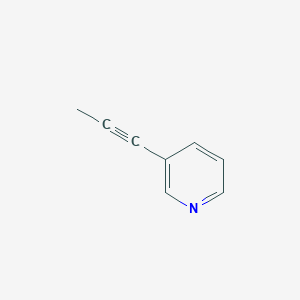
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
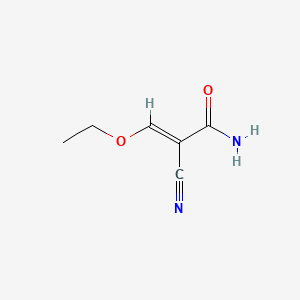
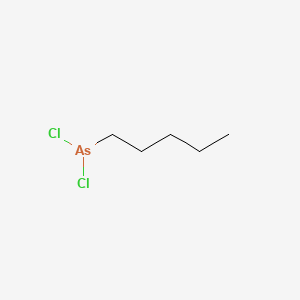
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
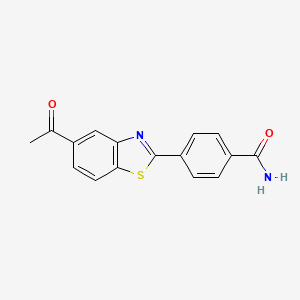
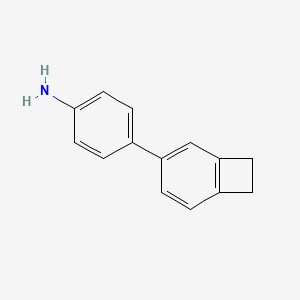
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)

